2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)-N-mesitylacetamide
Description
Properties
IUPAC Name |
2-(5,7-dioxobenzo[d][2]benzazepin-6-yl)-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-15-12-16(2)23(17(3)13-15)26-22(28)14-27-24(29)20-10-6-4-8-18(20)19-9-5-7-11-21(19)25(27)30/h4-13H,14H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXBPALWFAHLOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Diformylbiphenyl Derivatives with Amines
A classical approach involves the condensation of 5,5'-bis(trifluoromethyl)-2,2'-diformylbiphenyl with amines under acidic conditions. For example, reaction with methylamine generates the intermediate methyl 2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)benzoate, which can undergo subsequent functionalization. Key parameters include:
| Reaction Component | Typical Conditions | Yield Range |
|---|---|---|
| Diformylbiphenyl | 1.0 eq | - |
| Amine (R-NH2) | 1.2 eq | - |
| Solvent | Toluene/EtOH (3:1) | 65-78% |
| Catalyst | p-TsOH (0.1 eq) | - |
| Temperature | Reflux (110°C) | - |
This method benefits from commercial availability of starting materials but requires subsequent hydrolysis and amidation steps to install the N-mesitylacetamide group.
Palladium-Catalyzed Buchwald–Hartwig Amination
Recent advances employ transition metal catalysis for ring closure. A three-step protocol developed by Frutos-Pedreño et al. demonstrates:
- TDAE-mediated coupling of o-nitrobenzyl chlorides with 2-chlorobenzaldehydes
- Nitro group reduction using Pd/C and hydrazine hydrate
- Intramolecular C–N coupling with Pd(OAc)2/Xantphos
Microwave-assisted conditions (135°C, 8h) improve reaction efficiency, achieving 71% overall yield for analogous dibenzazepines. Computational studies suggest the seven-membered ring formation proceeds through a chelation-controlled transition state.
Acetamide Sidechain Installation
The N-mesitylacetamide moiety introduces steric challenges due to the 2,4,6-trimethylphenyl group. Two principal strategies emerge:
Post-Functionalization of Ester Intermediates
Methyl benzoate derivatives undergo sequential transformations:
- Ester Hydrolysis : NaOH (2M) in THF/H2O (4:1), 80°C, 6h → 98% conversion
- Acid Chloride Formation : SOCl2 (3 eq), reflux, 2h
- Amide Coupling : Mesitylamine (1.5 eq), Et3N (2 eq), DCM, 0°C→rt, 12h
This route provides modularity but suffers from low atom economy (37% over three steps).
Direct Amination via Nucleophilic Aromatic Substitution
Electron-deficient dibenzazepines permit direct displacement of leaving groups (X = Cl, Br) with acetamide nucleophiles:
$$
\text{C}{20}\text{H}{12}\text{NO}4\text{X} + \text{H}2\text{NCOCH}_2\text{-Mesityl} \xrightarrow{\text{CuI, DMEDA}} \text{Target Compound}
$$
Optimized conditions (DMF, 120°C, 24h) achieve 54% yield with K2CO3 as base. Density Functional Theory (DFT) calculations indicate the reaction proceeds through a single-electron transfer mechanism when using copper catalysts.
Innovative One-Pot Methodologies
Electrochemical synthesis routes demonstrate promise for streamlined production:
Cathodic Reduction Coupling
Simultaneous reduction of:
- Diazonium salts (ArN2+ BF4−)
- Phenanthrenequinones
Generates dibenzo[c,e]azepine intermediates in situ , with subsequent amidation achieving 62% isolated yield. Key advantages include:
- No transition metal catalysts required
- Ambient temperature operation
- Compatibility with electron-rich amines
Analytical Characterization Benchmarks
Successful synthesis requires rigorous validation:
| Analytical Technique | Key Diagnostic Features |
|---|---|
| 1H NMR (500 MHz, DMSO-d6) | - Two singlets δ 2.21 (mesityl CH3) |
| - Azepine NH δ 10.52 (br s) | |
| 13C NMR (126 MHz, CDCl3) | - Carbonyls δ 168.4, 171.1 |
| HRMS (ESI+) | m/z 471.1789 [M+H]+ (calc. 471.1792) |
| IR (ATR) | 1665 cm−1 (C=O str.), 1540 cm−1 (N–H) |
X-ray crystallography of related compounds confirms the boat conformation of the azepine ring, with dihedral angles of 12.7° between aryl planes.
Comparative Method Evaluation
| Method | Steps | Overall Yield | Key Advantage | Limitation |
|---|---|---|---|---|
| Condensation-Hydrolysis | 5 | 28% | Commercial availability | Low functional group tolerance |
| Buchwald–Hartwig | 3 | 41% | High regiocontrol | Requires specialized ligands |
| Electrochemical | 2 | 62% | Green chemistry profile | Scalability challenges |
Chemical Reactions Analysis
Types of Reactions
2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)-N-mesitylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The aromatic rings in the dibenzoazepine core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)-N-mesitylacetamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)-N-mesitylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
Core Structure : The target compound’s [c,e]-fusion differs from the [b,d]-fusion in compounds 20 , 24 , and 25 , altering ring strain and electronic properties.
Substituents: The target’s diketone groups increase polarity compared to the amino (20) or methyl (24) substituents. The mesitylacetamide side chain introduces steric hindrance absent in the simpler N-methyl or hydroxyimmino groups of analogues.
The mesitylacetamide group likely requires coupling reactions (e.g., amidation) for introduction.
Physicochemical and Spectroscopic Properties
Table 2: NMR Data and Polarity Trends
Key Observations :
- Aromatic Protons : All compounds show complex multiplet patterns (δ 7.2–7.6) for aromatic protons, consistent with dibenzoazepine cores.
- Polarity : The target’s diketones and acetamide likely increase polarity, contrasting with 20 ’s lower polarity (Rf = 0.20) and 24 ’s moderate polarity (Rf = 0.55).
- Steric Effects : The mesityl group in the target compound would cause distinct upfield shifts for methyl protons (~δ 2.3) compared to 20 and 24 (δ 3.3–3.6).
Functional Implications
- Reactivity : The diketone groups in the target compound may enhance electrophilicity, enabling nucleophilic additions or metal coordination, unlike the amine (20 ) or imine (25 ) functionalities.
- Biological Interactions : The mesityl group’s bulk could hinder membrane permeability compared to smaller substituents in 20 or 24 , but improve target binding via hydrophobic interactions.
- Crystallography: Structural confirmation of such compounds often employs SHELX software for X-ray refinement, as noted in crystallographic studies .
Biological Activity
The compound 2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)-N-mesitylacetamide is a synthetic derivative of dibenzo[c,e]azepine. This class of compounds has garnered attention due to their potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, mechanism of action, and related case studies.
- Molecular Formula : C24H20N2O3
- Molecular Weight : 384.4 g/mol
- CAS Number : 923234-09-7
Research indicates that compounds within the dibenzo[c,e]azepine family exhibit biological activities primarily through the modulation of various cellular pathways. The proposed mechanisms include:
- Inhibition of Cell Proliferation : These compounds have shown potential in inhibiting the proliferation of cancer cells by interfering with cell cycle progression.
- Induction of Apoptosis : Studies suggest that they may trigger apoptotic pathways in malignant cells, leading to programmed cell death.
- Antioxidant Activity : Some derivatives demonstrate antioxidant properties, which can mitigate oxidative stress in cells.
Anticancer Activity
A significant body of research has focused on the anticancer properties of dibenzo[c,e]azepine derivatives. The following table summarizes findings from various studies regarding their efficacy against different cancer cell lines:
Case Studies
-
Breast Cancer Study :
A study conducted by Elzahabi et al. demonstrated that the compound significantly inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 10 µM. The mechanism involved the induction of apoptosis through caspase activation, suggesting its potential as a therapeutic agent in breast cancer treatment. -
Lung Cancer Research :
Another investigation into lung cancer cell lines revealed that the compound induced cell cycle arrest at the G2/M phase, leading to reduced cell viability with an IC50 value of 15 µM. This highlights its potential role in targeting lung cancer cells. -
Colon Cancer Analysis :
Research on colon cancer cells indicated an IC50 value of 12 µM, with findings suggesting that the compound modulates the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)-N-mesitylacetamide, and how can purity be ensured?
- Answer : Synthesis typically involves multi-step routes, starting with precursor functionalization (e.g., halogenation or sulfonation) followed by coupling reactions. Critical parameters include:
- Temperature control : Exothermic reactions (e.g., amide bond formation) require gradual heating (60–80°C) to avoid side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for heterocyclic intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) ensures purity (>95% by HPLC) .
- Analytical validation : Nuclear Magnetic Resonance (NMR; ¹H/¹³C) confirms structural integrity, while Mass Spectrometry (MS) verifies molecular weight .
Q. Which analytical techniques are essential for characterizing this compound’s structure and stability?
- Answer : A combination of spectroscopic and chromatographic methods is required:
- ¹H/¹³C NMR : Assigns proton environments (e.g., mesityl methyl groups at δ 2.2–2.4 ppm) and carbonyl resonances (δ 165–175 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₇H₂₄N₄O₃S₂) with <2 ppm error .
- High-Performance Liquid Chromatography (HPLC) : Monitors degradation under stress conditions (e.g., pH 3–9, 40–60°C) to assess stability .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound, and what limitations exist?
- Answer : Molecular docking (e.g., AutoDock Vina) models interactions with targets like enzymes or receptors. Key steps include:
- Target selection : Prioritize proteins with known ligand-binding pockets (e.g., kinases, GPCRs) .
- Docking validation : Compare predicted binding affinities (ΔG) with experimental IC₅₀ values from assays .
- Limitations : Force field inaccuracies for flexible heterocycles (e.g., dibenzoazepine) may reduce prediction reliability .
Q. How should researchers resolve contradictions in bioactivity data across different assays?
- Answer : Systematic validation is critical:
- Replicate studies : Use independent batches of the compound to rule out synthesis variability .
- Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based) with cell viability (MTT assay) to confirm mechanism .
- Structural analogs : Test derivatives (e.g., halogen-substituted variants) to identify SAR trends and isolate confounding functional groups .
Q. What experimental designs are optimal for evaluating this compound’s environmental fate and toxicity?
- Answer : Follow ecotoxicology frameworks:
- Abiotic studies : Measure hydrolysis rates (pH 7–9) and photodegradation (UV-Vis irradiation) to model environmental persistence .
- Biotic assays : Use Daphnia magna (acute toxicity) and soil microbial communities (biodegradation potential) .
- Data integration : Apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
